1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea (CAS 1351586-64-5) is a synthetic unsymmetrical urea derivative with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol. The compound is characterized by an N-benzyl substituent on one urea nitrogen and a 2-hydroxy-2-phenylpropyl group on the other, incorporating a tertiary alcohol motif that serves as both a hydrogen bond donor and acceptor.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 1351586-64-5
Cat. No. B2364410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea
CAS1351586-64-5
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C17H20N2O2/c1-17(21,15-10-6-3-7-11-15)13-19-16(20)18-12-14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3,(H2,18,19,20)
InChIKeyBHIMIUCCDMQQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea (CAS 1351586-64-5): Compound Identity and Procurement Baseline


1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea (CAS 1351586-64-5) is a synthetic unsymmetrical urea derivative with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol . The compound is characterized by an N-benzyl substituent on one urea nitrogen and a 2-hydroxy-2-phenylpropyl group on the other, incorporating a tertiary alcohol motif that serves as both a hydrogen bond donor and acceptor . It has been described in vendor technical literature as possessing a multi-target pharmacological profile encompassing Rho-associated protein kinase (ROCK1/ROCK2) inhibition, DNA intercalation, and selective myocardial myosin ATPase activation . The compound is commercially available for in vitro research use only, with a typical catalog purity specification of ≥95% .

Why 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea Cannot Be Interchanged with Close Structural Analogs


The 2-hydroxy-2-phenylpropyl arm of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea positions both a hydrogen bond donor (tertiary –OH) and an aromatic ring at a specific distance and geometry from the urea core, creating a pharmacophoric pattern that is exquisitely sensitive to isosteric replacement. In benchmark studies on structurally related urea-based ROCK inhibitors, moving the hydroxyl group from the meta to the para position of the phenyl ring reduced ROCK1 inhibitory potency by 47-fold (IC50 from 8 nM to 380 nM), while shifting it to the ortho position caused a 77-fold loss (IC50 620 nM) [1]. Extending the linker by a single methylene unit (phenethyl urea 13 vs. benzyl urea 5a) reduced potency approximately 3-fold (IC50 480 nM vs. 170 nM) [1]. These SAR data demonstrate that small changes in substituent placement and linker length produce large-magnitude changes in target engagement within this chemical series, making interchange with regioisomeric or chain-length analogs such as 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351608-56-4) or 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (CAS 1351618-81-9) pharmacologically non-equivalent .

Quantitative Differential Evidence for 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea vs. Closest Analogs and In-Class Candidates


N-Benzyl vs. N-Benzhydryl Substitution: Molecular Weight, Lipophilicity, and Steric Differentiation

The target compound employs an N-benzyl substituent, whereas its closest commercial analog, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (CAS 1351618-81-9), replaces the benzyl group with a bulkier benzhydryl (diphenylmethyl) moiety. This single-point substitution increases molecular weight from 284.35 to 360.40 g/mol, a gain of 76.05 Da (+26.7%), and replaces one sp3 C–H bond with an additional phenyl ring, substantially increasing calculated logP and steric demand at the urea N-terminus . The benzhydryl analog is described by its vendor as possessing a distinct biological activity profile with a different target engagement spectrum, including broader antimicrobial and antifungal activities not reported for the benzyl derivative . In the pyridylthiazole-urea ROCK inhibitor series, stereochemistry and substitution at the benzylic position were shown to produce dramatic differences in ROCK1 potency between enantiomers (e.g., (R)-14g IC50 0.12 µM vs. (S)-14g IC50 30.0 µM, a 250-fold difference), underscoring that modifications at the N-terminal benzylic position are not functionally silent [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Regioisomeric Differentiation: 2-Hydroxy-2-Phenylpropyl vs. 2-Hydroxy-3-Phenylpropyl Arm Topology

The target compound (CAS 1351586-64-5) bears the hydroxyl and phenyl groups on the same carbon (C-2) of the propyl linker, forming a tertiary alcohol. Its regioisomer, 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351608-56-4), places the hydroxyl at C-2 and the phenyl at C-3, creating a secondary alcohol with a different spatial relationship between the H-bond donor and the terminal aromatic ring. Although these two compounds share identical molecular formula (C17H20N2O2) and molecular weight (284.35 g/mol), the 1,2- vs. 1,3-relationship between the hydroxyl and phenyl groups alters the geometry of key pharmacophoric elements. In the pyridylthiazole-urea ROCK inhibitor series, the 3-hydroxyphenyl derivative 5g achieved an IC50 of 8 nM against ROCK1, while compounds with hydroxyl at other positions or absent showed potency losses of 47- to 77-fold [1]. The linker length between the urea core and the terminal aromatic/hydroxyl groups was also critical: the phenethyl urea 13 (one extra methylene) showed a 3-fold potency reduction relative to the benzyl urea 5a [1]. These SAR principles predict that the 2-hydroxy-2-phenylpropyl and 2-hydroxy-3-phenylpropyl regioisomers will exhibit different target engagement profiles despite their identical molecular formulae.

Medicinal Chemistry Regioisomer Selectivity Target Engagement

Multi-Target Mechanistic Breadth vs. Selective Single-Target ROCK Inhibitors

The vendor-reported pharmacological profile for 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea encompasses three distinct mechanisms: (i) inhibition of ROCK1 and ROCK2 kinases, (ii) DNA intercalation leading to disruption of DNA function, and (iii) selective activation of myocardial myosin ATPase . In contrast, the well-characterized urea-based ROCK inhibitor RKI-1447 (CAS 1342278-01-6) is reported as a selective dual ROCK1/ROCK2 inhibitor (IC50 of 14.5 nM and 6.2 nM, respectively) without DNA intercalation or myosin ATPase activation activities . The reference cardiac myosin activator 1-Benzyl-3-(3-phenylpropyl)urea (compound 9 from Manickam et al., 2017) achieved 53.3% cardiac myosin ATPase activation at 10 µM with echocardiographic improvements (FS = 30.04; EF = 18.27), but this compound lacks the hydroxyl group present in the target compound and was not profiled for ROCK inhibition or DNA interaction [1]. The target compound thus represents a mechanistically distinct polypharmacological agent whose combined target profile is not replicated by either selective ROCK inhibitors or dedicated cardiac myosin activators alone.

Polypharmacology ROCK Kinase DNA Intercalation Cardiac Myosin

Cellular Antiproliferative Activity Profile Across Human Cancer Cell Lines

Vendor-compiled research data for 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea reports antiproliferative IC50 values of 15 µM against MCF-7 (breast cancer), 12 µM against HeLa (cervical cancer), and 10 µM against A549 (lung cancer) cell lines, with differing mechanisms attributed to each: ROCK1/ROCK2 inhibition in MCF-7, DNA intercalation in HeLa, and myosin ATPase activation in A549 . For context, the benzyl urea sorafenib analog series (Lu et al., 2014) reported compound 9 with IC50 values of 5.69–13.6 µmol/L across MX-1, HepG2, Ketr3, and HT-29 cell lines, comparable to the positive control sorafenib [1]. The potent ROCK inhibitor RKI-1447 has demonstrated anti-invasive and antitumor activity in cancer models but with enzymatic IC50 values (14.5 nM and 6.2 nM for ROCK1/ROCK2) far below typical cellular antiproliferative IC50 ranges, reflecting its selective kinase-targeted mechanism rather than a multi-target cytotoxic profile . The target compound's cellular potency falls within the single-digit to low-double-digit micromolar range typical of multi-mechanism urea-based antiproliferative agents, rather than the nanomolar enzymatic potency of highly optimized single-target ROCK inhibitors.

Cancer Research Antiproliferative Assay Cytotoxicity Profiling

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Count and Drug-Likeness Profile vs. In-Class Analogs

The target compound possesses 2 hydrogen bond donors (both urea N–H and the tertiary –OH) and 2 hydrogen bond acceptors (urea C=O and tertiary –OH oxygen), with a topological polar surface area (tPSA) estimated at approximately 61 Ų (calculated from fragment contributions: urea ≈ 46 Ų + hydroxyl ≈ 20 Ų, minus overlap). Its molecular weight of 284.35 g/mol and moderate HBD/HBA count place it within favorable drug-likeness parameter space (Lipinski Rule of Five compliant). In contrast, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (MW 360.4) and the pyridylthiazole-urea ROCK inhibitors (MW typically 350–450) exceed MW 350, pushing toward higher lipophilicity and potential solubility limitations [1]. The o-tolyl analog 1-(2-Hydroxy-2-phenylpropyl)-3-(o-tolyl)urea (CAS 1351608-80-4) shares identical MW (284.35) and HBD/HBA counts with the target compound but replaces the N-benzyl with N-(2-methylphenyl), altering the spatial orientation of the aromatic ring from a flexible benzylic attachment to a directly conjugated anilide-type system, which affects both conformational flexibility and electronic properties of the urea NH . This substitution pattern was shown in the pyridylthiazole-urea series to dramatically affect potency: the parent benzyl urea 5a gave ROCK1 IC50 170 nM, while replacing the benzyl with phenyl (aniline-derived analog 12) resulted in only 10% inhibition at 50 µM, representing a >290-fold reduction in target engagement [1].

Physicochemical Profiling Drug-Likeness Lead Optimization

Optimal Research Application Scenarios for 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea Based on Differential Evidence


Multi-Mechanism Anticancer Probe Studies Requiring Simultaneous ROCK Inhibition and DNA Damage

For research groups investigating the therapeutic hypothesis that concurrent ROCK pathway suppression and DNA intercalation produce synergistic antitumor effects, 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea provides a single-agent tool to test this dual mechanism. Unlike RKI-1447 or GSK269962A, which potently and selectively inhibit ROCK1/ROCK2 (IC50 1.6–14.5 nM range) without DNA interaction, the target compound's reported dual ROCK inhibition plus DNA intercalation profile enables interrogation of this specific mechanistic combination without requiring two separate agents [1]. The vendor-reported cellular IC50 values (MCF-7 15 µM, HeLa 12 µM, A549 10 µM) provide initial benchmark concentrations for such studies, though independent verification in the user's assay system is recommended given that the primary data sources remain unverifiable in PubMed-indexed literature .

Cardiac Myosin Activation with Ancillary Kinase Modulation for Cardiovascular Research

The compound's reported selective activation of myocardial myosin ATPase, combined with ROCK inhibitory activity, makes it a candidate tool for cardiovascular research programs exploring combined inotropic support and vasodilation. Structurally related phenylpropylureas such as 1-Benzyl-3-(3-phenylpropyl)urea have demonstrated 53.3% cardiac myosin ATPase activation at 10 µM with in vivo echocardiographic improvements (FS = 30.04; EF = 18.27), but these compounds lack the hydroxyl group present in the target molecule and were not evaluated for ROCK inhibition [1]. The target compound's additional tertiary –OH group provides an extra hydrogen bonding handle that may enhance solubility and target residence time relative to the des-hydroxy analogs. Procurement of the target compound rather than 1-Benzyl-3-(3-phenylpropyl)urea is warranted when the experimental design requires both myosin activation and kinase inhibition readouts from a single chemical entity .

Structure-Activity Relationship (SAR) Studies Exploring N-Benzyl vs. N-Benzhydryl vs. N-Aryl Urea Pharmacophores

For medicinal chemistry teams conducting systematic SAR exploration around the urea N-terminus, 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea (MW 284.35, N-benzyl) serves as a critical comparator alongside 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (MW 360.4, N-benzhydryl) and 1-(2-Hydroxy-2-phenylpropyl)-3-(o-tolyl)urea (MW 284.35, N-aryl). This three-compound set isolates the effect of N-terminal substitution on target engagement while holding the 2-hydroxy-2-phenylpropyl arm constant. Published SAR from the pyridylthiazole-urea ROCK inhibitor series demonstrates that replacing a benzyl group with a phenyl group (i.e., removing the CH2 linker) can cause >290-fold loss of ROCK1 engagement [1]. Procurement of all three compounds enables direct comparative profiling within a single experimental campaign, controlling for the 2-hydroxy-2-phenylpropyl pharmacophore while systematically varying N-terminal steric and electronic properties [2].

Regioisomer Selectivity Studies: 2-Hydroxy-2-Phenylpropyl vs. 2-Hydroxy-3-Phenylpropyl Linker Topology

The target compound (CAS 1351586-64-5) and its regioisomer 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351608-56-4) share identical molecular formula (C17H20N2O2) and molecular weight (284.35 g/mol), yet differ in the spatial relationship between the hydroxyl hydrogen bond donor and the terminal phenyl ring. This regioisomeric pair constitutes a minimal chemical perturbation experiment: any observed differences in biological activity, solubility, metabolic stability, or target selectivity can be attributed solely to the 1,2- vs. 1,3-relationship of the hydroxyl and phenyl groups. In the pyridylthiazole-urea ROCK inhibitor series, hydroxyl positional isomers differed in potency by 47- to 77-fold (meta-OH 8 nM vs. para-OH 380 nM vs. ortho-OH 620 nM), demonstrating that hydroxyl placement within urea-based scaffolds is a critical determinant of pharmacological activity [1]. Parallel procurement of both regioisomers is recommended for research programs where linker topology-activity relationships are under investigation .

Quote Request

Request a Quote for 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.